molecular formula C22H18ClNO3 B2990755 ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate CAS No. 368847-09-0

ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B2990755
CAS No.: 368847-09-0
M. Wt: 379.84
InChI Key: ZOEWKPRTNKQIKP-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate” is a complex organic molecule. It has a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene . The molecule also contains a chlorophenyl group, which is a phenyl group with a chlorine atom attached .

Scientific Research Applications

Synthesis and Structural Analysis

  • Innovative Synthesis Approaches : Research highlights the development of new synthetic routes for highly functionalized tetrahydropyridines and pyridine derivatives, showcasing the versatility of related compounds in organic synthesis. One study discusses an expedient phosphine-catalyzed [4 + 2] annulation process for creating tetrahydropyridines with complete regioselectivity and excellent yields, suggesting potential pathways for synthesizing related compounds (Zhu, Lan, & Kwon, 2003).
  • Crystal Structure Determination : The determination of crystal structures of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, provides insights into the molecular geometries and intermolecular interactions. These findings are critical for understanding the physicochemical properties and potential applications of these compounds in various fields (Yang, 2009).

Chemical Properties and Applications

  • Optical Properties and Protonation Studies : Investigation into the optical properties and protonation behaviors of chlorophyll derivatives appending a pyridyl group offers insights into their potential utility in photosensitive applications. Such studies can inform the development of novel photonic materials with tailored absorption and emission properties (Yamamoto & Tamiaki, 2015).
  • Complexation with Metals : Research into the complexation of disperse dyes derived from thiophene with metals such as Cu, Co, and Zn, and their application on polyester and nylon fabrics, indicates the relevance of these compounds in textile dyeing processes. The study provides a foundation for the development of new dyes with improved fastness properties and diverse color palettes (Abolude et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, structure, reactivity, mechanism of action, and biological activity. Additionally, its potential applications in pharmaceuticals and other industries could be investigated .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-3-27-22(26)17-12(2)24-20-15-6-4-5-7-16(15)21(25)19(20)18(17)13-8-10-14(23)11-9-13/h4-11,18,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEWKPRTNKQIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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